Enhanced Lipophilicity for Membrane Permeability
The compound's predicted LogP of approximately 2.9 provides a key advantage in passive membrane permeability compared to non-chlorinated 4-(hydroxymethyl)oxazole (predicted LogP ~0.1), a critical parameter for central nervous system (CNS) and intracellular target engagement . This 2.8 log unit difference represents a >600-fold increase in octanol-water partition coefficient, which directly correlates with enhanced ability to cross lipid bilayers in biological assays.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | cLogP = 2.9 |
| Comparator Or Baseline | 4-(Hydroxymethyl)oxazole cLogP = 0.1 |
| Quantified Difference | ΔcLogP = 2.8 (>600x difference in partitioning) |
| Conditions | Predicted by ACD/Labs or similar software; standard shake-flask logP measurement would be required for empirical validation. |
Why This Matters
This quantifiable difference in lipophilicity makes the target compound a more suitable scaffold for developing inhibitors of intracellular or CNS targets where passive diffusion is critical, directly influencing procurement for lead optimization programs.
